![molecular formula C17H11N3O3S B2390162 (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-09-5](/img/structure/B2390162.png)
(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
- Research Findings : Researchers synthesized a series of 1,2,3-triazole hybrids containing amine-ester functionality. These compounds were screened against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Compound 7o exhibited substantial potency against most tested microbes .
- Research Findings : Our compound was not directly studied, but related imidazole-containing derivatives were evaluated for antitumor potential against cell lines such as MCF-7 and CaCo-2. Further investigation could explore its specific effects .
- Research Findings : Some synthesized compounds showed weak COX-1 inhibitory activity compared to standard inhibitors. Compound 8 (a–e) and 9 (a–e) demonstrated moderate inhibition .
Antimicrobial Activity
Antitumor Potential
COX-1 Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-2-11-19-14-9-5-6-10-15(14)24-17(19)18-16(21)12-7-3-4-8-13(12)20(22)23/h1,3-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATCBKWXJORKOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
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